Differentiation by Mass Spectrometric Selectivity: 3 Da Shift Enables Definitive Identification
Amido methyl Meloxicam-d3 exhibits a +3.0 Da mass shift compared to its unlabeled counterpart (C15H15N3O4S2, MW 365.43), enabling unambiguous mass spectrometric differentiation in the same analysis run . This is a fundamental advantage over other stable-isotope labeling strategies; for instance, a single 13C or 15N substitution would only provide a +1 Da shift, which can be more susceptible to interference from natural isotopic abundance signals of the unlabeled analyte, especially at higher concentrations [1]. The +3 Da shift ensures baseline resolution in the mass domain for the selected reaction monitoring (SRM) transition.
| Evidence Dimension | Mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +3.02 Da (m/z increase) |
| Comparator Or Baseline | +0 Da (unlabeled Amido methyl Meloxicam); +1 Da (potential single 13C-labeled analog) |
| Quantified Difference | 3 Da shift vs. unlabeled; 2 Da greater separation vs. single 13C-label |
| Conditions | Electrospray ionization (ESI) mass spectrometry |
Why This Matters
The +3 Da shift provides superior selectivity over a +1 Da label, minimizing isotopic cross-talk and ensuring more accurate quantification in complex matrices.
- [1] Shiv D. Kumar | Semantic Scholar. Ions selected for selective ion monitoring. View Source
